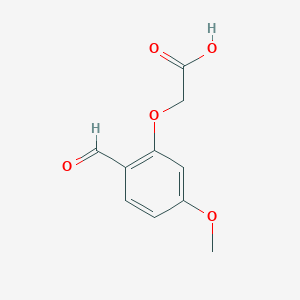
2-(2-Formyl-5-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Formyl-5-methoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C10H10O5 . It is used for experimental and research purposes . This compound is a potent, reversible, ATP-competitive inhibitor of protein kinase A .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of formyl and methoxy groups. The InChI code for this compound is 1S/C10H10O5/c1-14-8-3-2-7 (5-11)9 (4-8)15-6-10 (12)13/h2-5H,6H2,1H3, (H,12,13) .Chemical Reactions Analysis
The reactivity of “this compound” is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are closely related to its molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity. The compound has a molecular weight of 210.19 and a melting point of 137-138°C .Scientific Research Applications
Anti-mycobacterial Properties
2-(2-Formyl-5-methoxyphenoxy)acetic acid derivatives have been synthesized and evaluated for their anti-mycobacterial activities. These derivatives, created through the condensation of various ketones and acid hydrazides, showed promising results against Mycobacterium tuberculosis H 37 Rv (Yar et al., 2006).
Antimicrobial Activity
Another study synthesized 1,3,4-thiadiazole derivatives of this compound. These compounds demonstrated significant in vitro antimicrobial activity against various microbial strains, confirming the potential of this chemical in antimicrobial research (Noolvi et al., 2016).
Interactions with Metal Ions
Research on the crystal structures of metal phenoxyalkanoic acid interactions, including this compound, provides insight into the coordination chemistry of these compounds. This research is essential for understanding the potential applications in materials science and catalysis (O'reilly et al., 1987).
Pharmaceutical Research
In pharmaceutical research, novel phenoxyacetic acid derivatives, including this compound, have been discovered and studied for their antimycobacterial properties. One compound in particular showed high activity against both regular and INH-resistant strains of Mycobacterium tuberculosis (Ali et al., 2007).
Extraction of Phenolic Compounds
The effectiveness of different acids, including this compound, in solvent mixtures for extracting phenolic compounds has been compared. This research contributes to the optimization of extraction processes in food science and nutraceuticals (Stanoeva et al., 2020).
Antiviral Research
This compound derivatives have also been synthesized and evaluated for their in vitro antiviral activity. This research expands our understanding of potential antiviral agents, although specific activities were not observed in this study (Yar et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2-(2-Formyl-5-methoxyphenoxy)acetic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. It should be noted that the product is volatile at high temperature or under reduced pressure .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
2-(2-formyl-5-methoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-3-2-7(5-11)9(4-8)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNDMJNDLFDYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856357-86-3 |
Source


|
| Record name | 2-(2-formyl-5-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

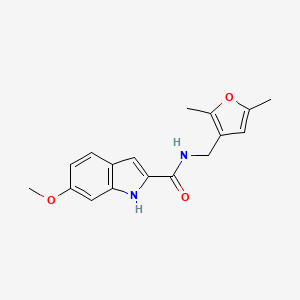
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2866670.png)

![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)
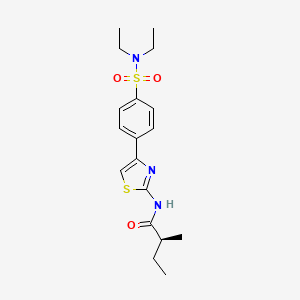
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)
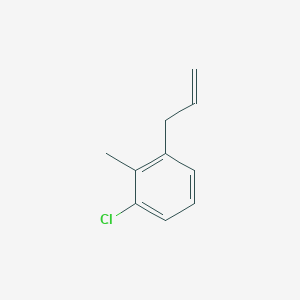
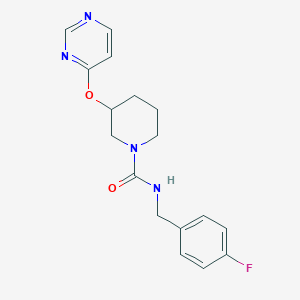
![ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2866681.png)

